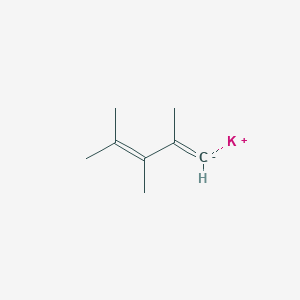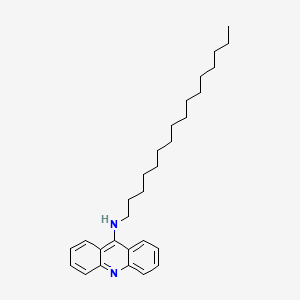![molecular formula C20H16ClF3N4 B14319180 2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride CAS No. 111988-84-2](/img/structure/B14319180.png)
2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a tetrazolium core, which is a five-membered ring consisting of four nitrogen atoms and one carbon atom. The presence of diphenyl and trifluoromethyl groups further enhances its chemical properties, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of appropriate hydrazine derivatives with nitriles under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazolium oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism by which 2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride exerts its effects involves interactions with specific molecular targets. The tetrazolium core can participate in redox reactions, influencing cellular processes. The diphenyl and trifluoromethyl groups enhance its binding affinity to various enzymes and receptors, modulating their activity. Pathways involved may include oxidative stress response and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Diphenyl-3-(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2,5-Diphenyl-3-(4-chlorophenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2,5-Diphenyl-3-(4-fluorophenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride
Uniqueness
The presence of the trifluoromethyl group in 2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride imparts unique electronic properties, enhancing its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and specific biochemical interactions .
Propiedades
Número CAS |
111988-84-2 |
|---|---|
Fórmula molecular |
C20H16ClF3N4 |
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
2,5-diphenyl-3-[4-(trifluoromethyl)phenyl]-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C20H15F3N4.ClH/c21-20(22,23)16-11-13-18(14-12-16)27-25-19(15-7-3-1-4-8-15)24-26(27)17-9-5-2-6-10-17;/h1-14H,(H,24,25);1H |
Clave InChI |
WLSCFEKRIMRIMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


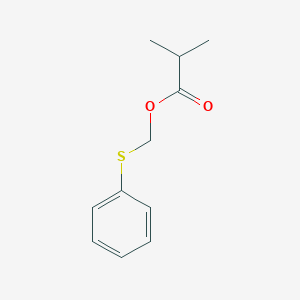
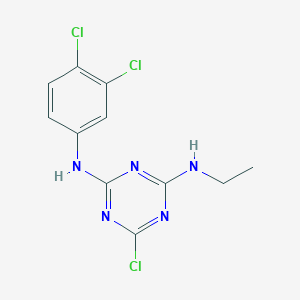

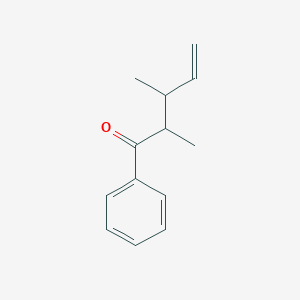

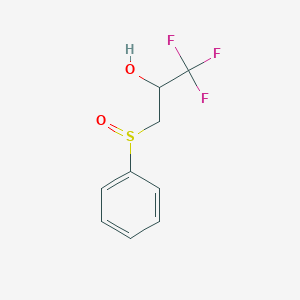
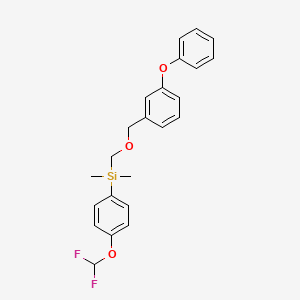
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
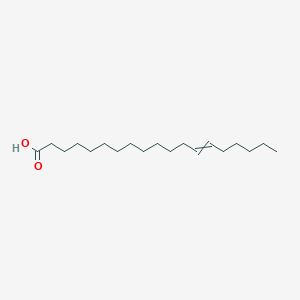
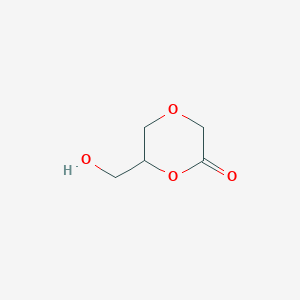
![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
